molecular formula C8H5BrN2O B1377920 6-Bromo-2,7-naphthyridin-1(2H)-one CAS No. 1260671-39-3

6-Bromo-2,7-naphthyridin-1(2H)-one

Cat. No. B1377920
M. Wt: 225.04 g/mol
InChI Key: AHYAOBRZYNUZEW-UHFFFAOYSA-N
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Description

6-Bromo-2,7-naphthyridin-1(2H)-one, also known as 6-Bromo-2,7-naphthyridin-1-one, is a heterocyclic compound containing a bromine atom and a naphthyridin-1-one ring system. It is a white solid with a melting point of 135-136 °C, and is soluble in water, ethanol, and other polar solvents. 6-Bromo-2,7-naphthyridin-1(2H)-one is an important synthetic intermediate in the synthesis of various compounds, and has been widely studied for its potential applications in medicine, biochemistry, and other fields.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

6-Bromo-2,7-naphthyridin-1(2H)-one serves as a key intermediate in the synthesis of complex heterocyclic compounds. The compound's role in facilitating the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives through reductive amination of Schiff's bases highlights its importance in organic synthesis (Zlatoidský & Gabos, 2009). Additionally, it is pivotal in the amination of halogeno-naphthyridines, demonstrating a specific SN(AE)ipso substitution mechanism, which is crucial for understanding reaction pathways and designing new chemical syntheses (Haak & Plas, 2010).

Pharmaceutical Interest and Biological Activities

The compound has attracted significant interest due to its potential pharmaceutical applications, particularly as a building block for creating compounds with various biological activities. It has been utilized in the synthesis of molecules displaying antiproliferative activity towards breast cancer cell lines, showcasing its relevance in the development of anticancer agents (Guillon et al., 2017). Research into thiazolo[4,5-b][1,6]naphthyridin-2-ones highlights their role as potent inhibitors in biomedical applications, further emphasizing the compound's utility in medicinal chemistry (Singh et al., 1995).

Catalytic and Kinase Inhibition Applications

The versatility of 6-Bromo-2,7-naphthyridin-1(2H)-one extends to its use in catalysis and as a scaffold for kinase inhibitors. Its involvement in the efficient arylation of naphthyridin-1(2H)-one with diaryliodonium salts points to its role in facilitating novel chemical transformations, potentially leading to the discovery of selective MET/AXL kinase inhibitors (Wang et al., 2020). This highlights its significance in the design of new therapeutic agents targeting specific molecular pathways.

properties

IUPAC Name

6-bromo-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYAOBRZYNUZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297382
Record name 6-Bromo-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,7-naphthyridin-1(2H)-one

CAS RN

1260671-39-3
Record name 6-Bromo-2,7-naphthyridin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260671-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,7-naphthyridin-1(2H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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